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3-[(2-Aminoethyl)dithio]propionic acid hydrochloride

Catalog No.
S802390
CAS No.
351422-31-6
M.F
C5H12ClNO2S2
M. Wt
217.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Aminoethyl)dithio]propionic acid hydrochlori...

CAS Number

351422-31-6

Product Name

3-[(2-Aminoethyl)dithio]propionic acid hydrochloride

IUPAC Name

3-(2-aminoethyldisulfanyl)propanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2S2

Molecular Weight

217.7 g/mol

InChI

InChI=1S/C5H11NO2S2.ClH/c6-2-4-10-9-3-1-5(7)8;/h1-4,6H2,(H,7,8);1H

InChI Key

RXZGVEHVTSZTMJ-UHFFFAOYSA-N

SMILES

C(CSSCCN)C(=O)O.Cl

Canonical SMILES

C(CSSCCN)C(=O)O.Cl

3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, with the molecular formula C5_5H11_{11}NO2_2S2_2·HCl, is a bifunctional compound characterized by the presence of both an amine and a carboxylic acid group linked by a disulfide bond. This compound is primarily utilized in biochemical and pharmaceutical research due to its ability to form reversible disulfide bonds, making it a valuable tool for various applications such as protein crosslinking and drug delivery systems .

AEDP-HCl does not have a direct biological effect. Its mechanism of action relies on its ability to covalently link biomolecules through its bifunctional structure. The amine group allows for conjugation to target molecules, while the cleavable disulfide bond enables controlled release under reducing conditions [, ]. This property is valuable for studying protein interactions, enzyme activity, and protein structure.

Proteomics Research

3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, also known as Nepersen, is a biochemical used in proteomics research [, ]. Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications. Nepersen is a thiol-reactive agent, meaning it reacts with thiol groups (also known as sulfhydryl groups) found on cysteine residues in proteins [].

Here's how Nepersen is used in proteomics research:

  • Protein labeling: Nepersen can be used to label cysteine residues in proteins with a biotin group. Biotin is a small molecule that can be easily detected using streptavidin, a protein with a high affinity for biotin. This labeling technique allows researchers to identify and quantify proteins in complex mixtures, such as cell lysates or tissue samples [, ].
  • Disulfide bond reduction: Nepersen can also be used to reduce disulfide bonds in proteins. Disulfide bonds are covalent linkages formed between two cysteine residues. Reduction of disulfide bonds can be necessary for certain protein analysis techniques, such as two-dimensional gel electrophoresis [].

Other Potential Applications

While research on Nepersen is ongoing, there are some suggestions for its use in other scientific areas:

  • Heavy metal detoxification: Due to its affinity for thiol groups, Nepersen may have potential applications in chelation therapy, which involves removing heavy metals from the body []. However, more research is needed to evaluate its efficacy and safety for this purpose.

  • Oxidation: The disulfide bond can be cleaved using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine, facilitating the release of linked biomolecules.
  • Substitution: The terminal amine group can react with carboxylic acids and activated N-hydroxysuccinimide esters to form stable amide bonds .
  • Conjugation: The compound can form conjugates with proteins or other biomolecules through its amine and carboxylic acid groups, enhancing the functionality of the resultant compounds .

The biological activity of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride is significant in various fields:

  • Protein Interactions: It serves as a reversible immobilization or crosslinking reagent, allowing researchers to study protein-protein interactions and conformational changes in proteins.
  • Drug Delivery: The compound is investigated for its potential use in antibody-drug conjugates, where it acts as a linker that enables targeted delivery of cytotoxic drugs to cancer cells .
  • Cellular Effects: It influences cellular processes such as signaling pathways and gene expression by modulating protein interactions and activities within the cell.

The synthesis of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride typically involves two main steps:

  • Formation of the Disulfide Bond: This is achieved by reacting 3-mercaptopropionic acid with 2-aminoethanethiol in the presence of an oxidizing agent (e.g., hydrogen peroxide or iodine) to create the disulfide linkage.
  • Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to produce the hydrochloride salt.

The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Water or ethanol
  • Reaction Time: Approximately 2 to 4 hours .

3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has diverse applications across various fields:

  • Biochemistry: Used as a crosslinking agent for studying protein interactions.
  • Pharmaceutical Research: Integral in developing antibody-drug conjugates for targeted cancer therapies.
  • Diagnostics: Employed in creating biosensors and diagnostic tools due to its ability to modify biomolecules .

Research on interaction studies involving 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has highlighted its role in:

  • Antibody Conjugation: The compound facilitates the formation of stable linkages between antibodies and therapeutic agents, enhancing the efficacy of drug delivery systems.
  • Modulation of Protein Activity: Its ability to form reversible bonds allows for controlled modulation of protein functions, which is crucial for understanding cellular mechanisms and developing therapeutic strategies .

Several compounds exhibit similarities to 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride, particularly in their structural features or functional applications. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Dithiobis(3-mercaptopropionate)Contains two thiol groupsUsed primarily for irreversible crosslinking
N,N'-Bis(2-aminoethyl)disulfideContains two aminoethyl groups linked by disulfideMore stable than 3-[(2-Aminoethyl)dithio]propionic acid
CystamineContains two amine groups linked by disulfidePrimarily used in reducing environments
Dimethyl L-cystinate dihydrochlorideContains dimethyl groups attached to cystineUsed mainly in peptide synthesis

The unique aspect of 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride lies in its bifunctionality—combining an amine and carboxylic acid group with a cleavable disulfide bond—enabling versatile applications in biochemical research and drug development .

Dates

Last modified: 08-15-2023

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